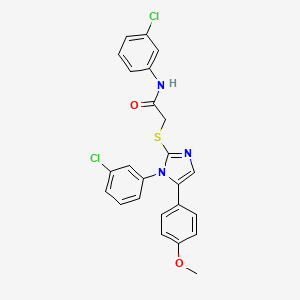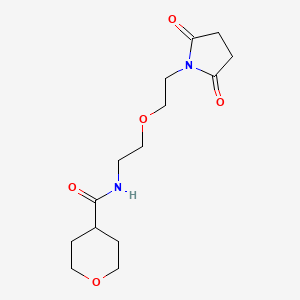
N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various research studies.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Sulfonamide drugs, related to N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, have been studied for their antibacterial activity. A study by Ajani et al. (2012) found that certain sulfonamides displayed significant antibacterial effects against organisms like Staphylococcus aureus and Escherichia coli.
Metabolism and Excretion
- In a study on GDC-0449, a compound structurally similar to this compound, Yue et al. (2011) explored its metabolism and excretion in rats and dogs, revealing complex metabolic pathways and significant fecal excretion. This research provides insight into the pharmacokinetics of similar compounds (Yue et al., 2011).
Antimalarial and COVID-19 Applications
- Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides as potential COVID-19 drugs. Their study suggests that derivatives of N-(phenylsulfonyl)acetamide, a compound related to this compound, could be effective against COVID-19 (Fahim & Ismael, 2021).
Analytical Chemistry
- Nonaqueous capillary electrophoresis was used by Ye et al. (2012) for the separation of imatinib mesylate and related substances, demonstrating the importance of such techniques in the quality control of drugs with structures related to this compound (Ye et al., 2012).
Synthesis and Evaluation of Sulfonamides
- The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines with sulfonamide groups have been explored by Alsaedi et al. (2019). This study highlights the significance of sulfonamide derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Enantioselective Synthesis
- Back and Nakajima (2000) reported a novel route for the synthesis of piperidines and related compounds, demonstrating the versatility of sulfone-containing compounds in organic synthesis (Back & Nakajima, 2000).
Antineoplastic Activity
- Research by Shyam et al. (1985) examined the structure-activity relationship of (arylsulfonyl)hydrazones, which are structurally related to the chemical , in their antineoplastic activity against cancers like Sarcoma 180 and P388 leukemia (Shyam, Cosby, & Sartorelli, 1985).
Remote Sulfonylation
- Xia et al. (2016) developed a method for remote sulfonylation of aminoquinolines, a process relevant to the synthesis of derivatives of this compound (Xia et al., 2016).
Propiedades
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTJKENYRLDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2730875.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)
![7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2730878.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)

amine dihydrochloride](/img/structure/B2730886.png)

![2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730889.png)
![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)